(4-Fluorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine
Description
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-11-3-5-12(6-4-11)22-16-14-15(20-8-7-19-14)23-17(24-16)21-10-13-2-1-9-25-13/h3-8,13H,1-2,9-10H2,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGWCLSMOGAHGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Fluorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pteridine core structure, which is substituted with a 4-fluorophenyl group and an oxolan-2-ylmethylamino moiety. Its molecular formula is with a CAS number of 946343-85-7. The unique combination of functional groups imparts distinct chemical properties that are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it has been studied for its potential as an antiproliferative agent against cancer cell lines. The mechanism involves:
- Inhibition of Cell Proliferation : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells. The growth inhibition (GI50) values were found to be in the low micromolar range, indicating strong activity.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, which is evidenced by reduced expression levels of proliferating cell nuclear antigen (PCNA), a marker associated with cell proliferation.
- Enzyme Interaction : Studies suggest that the compound may interact with cholinesterase enzymes, potentially serving as a cholinesterase inhibitor. This interaction can modulate neurotransmitter levels, impacting neurological functions .
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines:
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| K562 | 1.5 | Apoptosis induction |
| MV4-11 | 2.0 | PCNA downregulation |
| MCF-7 | 1.8 | Cell cycle arrest |
These results highlight the compound's potential as a therapeutic agent in cancer treatment.
Neuropharmacological Effects
In addition to its anticancer properties, the compound has been investigated for its neuropharmacological effects. It has shown promise as a dual Na and Ca channel blocker with antioxidant activity, suggesting potential applications in treating neurodegenerative disorders .
Case Studies
Several case studies have documented the biological activity of similar compounds within the same class:
- Cholinesterase Inhibition : A study on derivatives of 4-fluorobenzoic acid indicated that compounds structurally related to this compound exhibited significant cholinesterase inhibition, which could be beneficial in treating Alzheimer's disease .
- Antiproliferative Effects : Research involving pteridine derivatives showed that modifications to the pteridine core can enhance antiproliferative activity, suggesting that structural variations can lead to improved therapeutic profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- Pteridine derivatives with aromatic amines: Compounds like N-(2-morpholinophenyl)-7H-pteridin-4-amine share the pteridin-4-yl amine core but differ in substituents (e.g., morpholine vs. oxolan).
- Fluorinated aryl-pteridine hybrids : Analogues such as (4-fluorophenyl)(phenyl)methylamine () retain the 4-fluorophenyl group but lack the pteridine scaffold, emphasizing the role of heterocyclic cores in target specificity .
- Tetrahydrofuran-containing compounds : Substituents like oxolan-2-ylmethyl are less common in pteridine derivatives but are observed in kinase inhibitors (e.g., ibrutinib), where cyclic ethers enhance solubility .
Physico-Chemical Properties
A comparative analysis of molecular properties is summarized below:
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₈H₁₈FN₅O | 355.37* | 4-Fluorophenyl, oxolan-2-ylmethyl |
| (4-Fluorophenyl)(phenyl)methylamine | C₁₈H₂₂FN | 271.37 | 4-Fluorophenyl, branched alkyl |
| N-(2-morpholinophenyl)-7H-pteridin-4-amine | C₁₇H₁₈N₆O | 322.37 | Morpholine, pteridin-4-yl amine |
*Estimated based on analogous structures.
The target compound’s higher molar mass compared to ’s analog reflects the pteridine core’s complexity. The oxolan group likely increases polarity, enhancing aqueous solubility relative to alkyl-substituted analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Fluorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution or reductive amination. For example, microwave-assisted reactions (433 K, 10 min) with urea and DMF can improve yield and reduce side products . Purification via column chromatography or recrystallization in solvents like DCM/EtOH (95:5) enhances purity. Monitoring reaction progress with TLC or HPLC ensures intermediate quality.
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : Use high-resolution NMR (¹H, ¹³C, 19F) to verify substituent positions and stereochemistry. X-ray crystallography (e.g., SHELX or SIR97 software) resolves absolute configuration, with hydrogen bonding patterns (e.g., N–H⋯N interactions) confirming molecular packing . Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups like amines or fluorophenyl moieties .
Q. How can initial biological screening be designed to assess its bioactivity?
- Methodological Answer : Conduct in vitro assays targeting enzymes/receptors structurally related to the pteridine core (e.g., kinases). Use fluorescence polarization or SPR to measure binding affinity (KD). Cell-based assays (e.g., cytotoxicity in cancer lines) at concentrations ranging from 1 nM–10 μM, with controls for solubility (DMSO <1%) and metabolic interference .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved when analyzing this compound’s polymorphs?
- Methodological Answer : Employ dual refinement tools (SHELXL for small molecules, PHENIX for macromolecular interfaces) to resolve overlapping electron density. Compare dihedral angles (e.g., pyrimidine vs. fluorophenyl planes) across datasets. Use hydrogen bond metrics (e.g., N–H⋯O <2.1 Å) to distinguish polymorphs. Cross-validate with DSC to detect thermal phase transitions .
Q. What strategies are effective for structure-activity relationship (SAR) studies of its derivatives?
- Methodological Answer : Synthesize analogs with substitutions at the oxolan-2-ylmethyl or pteridin-4-yl positions. Test against a panel of biological targets (e.g., p38αMAP kinase) to correlate electronic effects (fluorine’s -I effect) with activity. Use QSAR models (e.g., CoMFA) to predict logP and binding energies, prioritizing derivatives with ΔG < -8 kcal/mol .
Q. How should conflicting in vitro/in vivo bioactivity data be analyzed?
- Methodological Answer : Re-evaluate assay conditions: pH, serum protein binding, and metabolite interference (e.g., CYP450 isoforms). Perform pharmacokinetic profiling (Cmax, AUC) in rodent models to assess bioavailability. Use molecular dynamics simulations to probe target flexibility (RMSD <2 Å) and ligand stability in binding pockets .
Q. What computational methods are suitable for predicting its metabolic stability?
- Methodological Answer : Apply DFT calculations (B3LYP/6-31G*) to identify reactive sites (e.g., amine oxidation). Use ADMET predictors (e.g., SwissADME) to estimate hepatic clearance and CYP inhibition. Validate with LC-MS/MS in microsomal assays, tracking major metabolites (e.g., hydroxylation at fluorophenyl or pteridine positions) .
Data Contradiction Analysis
Q. How to address variability in enzymatic inhibition data across studies?
- Methodological Answer : Standardize assay protocols (e.g., ATP concentration in kinase assays). Test under varying redox conditions (e.g., glutathione levels) to account for oxidative degradation. Cross-reference with crystallographic data to confirm binding mode consistency (e.g., hydrogen bonds to hinge regions) .
Q. Why do synthesis yields vary significantly between reported methods?
- Methodological Answer : Optimize reaction parameters: catalyst loading (e.g., Pd/C at 5–10 mol%), solvent polarity (DMF vs. toluene), and temperature gradients. Use DoE (Design of Experiments) to identify critical factors (e.g., microwave power >250 W improves cyclization efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
